Bis(2-chloroethyl) vinylphosphonate
Overview
Description
Bis(2-chloroethyl) vinylphosphonate: is an organophosphorus compound with the molecular formula C6H11Cl2O3P. It is known for its applications in various fields, including polymer chemistry and flame retardancy. The compound consists of a vinyl group attached to a phosphonate group, which is further bonded to two 2-chloroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) vinylphosphonate typically involves the reaction of vinylphosphonic acid with 2-chloroethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
Vinylphosphonic acid+2Chloroethanol→Bis(2-chloroethyl) vinylphosphonate+Water
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2-chloroethyl) vinylphosphonate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Polymerization Reactions: The vinyl group in this compound allows it to participate in polymerization reactions, forming copolymers with other monomers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Polymers: Copolymers with enhanced flame retardant properties and thermal stability.
Scientific Research Applications
Chemistry:
Copolymerization: Bis(2-chloroethyl) vinylphosphonate is used in the copolymerization with vinyl chloride, vinyl acetate, and styrene to produce materials with flame retardant properties.
Polymer Synthesis: It is utilized in the synthesis of high-temperature resistant polymers.
Biology and Medicine:
Dendrimer Synthesis: The compound is used in the synthesis of small organophosphine dendrimers, which are significant in catalyzing the electrochemical reduction of carbon dioxide.
Industry:
Flame Retardant Finishing: Graft copolymerization onto cotton fabrics enhances their flame retardant properties.
Adsorption of Metal Ions: Macroreticular copolymer beads containing this compound show high adsorptivity toward heavy metal ions like uranyl, lead, mercury, cadmium, and copper.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) vinylphosphonate involves its ability to form strong bonds with various substrates. In polymerization reactions, the vinyl group participates in radical polymerization, leading to the formation of copolymers. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, resulting in the formation of substituted phosphonates.
Comparison with Similar Compounds
Vinylphosphonic acid: Similar in structure but lacks the 2-chloroethyl groups.
Bis(2-chloroethyl) phosphonate: Similar but lacks the vinyl group.
Vinylphosphonic acid bis(2-chloroethyl) ester: Another name for Bis(2-chloroethyl) vinylphosphonate.
Uniqueness: this compound is unique due to its combination of a vinyl group and two 2-chloroethyl groups, which impart distinct chemical reactivity and properties. This makes it particularly useful in applications requiring flame retardancy and high thermal stability.
Properties
IUPAC Name |
1-chloro-2-[2-chloroethoxy(ethenyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2O3P/c1-2-12(9,10-5-3-7)11-6-4-8/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHMNJZNWUJFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(OCCCl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28207-84-3 | |
Record name | Phosphonic acid, ethenyl-, bis(2-chloroethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28207-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9051589 | |
Record name | Bis(2-chloroethyl) vinylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-98-0 | |
Record name | Bis(2-chloroethyl) P-ethenylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-chloroethyl) vinylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115980 | |
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Record name | Phosphonic acid, P-ethenyl-, bis(2-chloroethyl) ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Bis(2-chloroethyl) vinylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl) vinylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.745 | |
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Record name | Bis(2-chloroethyl) vinylphosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ5L4H2Z9X | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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